2-Bromo-3-octadecylthiophene
Overview
Description
“2-Bromo-3-octadecylthiophene” is an organic compound . It is a solid at 20 degrees Celsius . It is white to almost white in color and appears as a powder or crystal .
Synthesis Analysis
The synthesis of thiophene-based compounds like “2-Bromo-3-octadecylthiophene” often involves the use of nickel and palladium-based catalytic systems . For instance, the polymerization of 2-bromo-3-hexylthiophene was conducted using a nickel catalyst .Molecular Structure Analysis
The molecular formula of “2-Bromo-3-octadecylthiophene” is C22H39BrS . Its molecular weight is 415.52g/mol .Physical And Chemical Properties Analysis
“2-Bromo-3-octadecylthiophene” is a solid at 20 degrees Celsius . It has a melting point of 33.0 to 37.0 degrees Celsius . Its flash point is 229 degrees Celsius .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Polymer Science .
Summary of the Application
2-Bromo-3-octadecylthiophene is used in the synthesis of polymers . Specifically, it is used in the Palladium-Catalyzed Dehydrohalogenative Polycondensation of 2-Bromo-3-hexylthiophene . This is an efficient approach to create a head-to-tail Poly(3-hexylthiophene) .
Methods of Application or Experimental Procedures
The polymerization of 2-Bromo-3-hexylthiophene involves several steps :
- An N2-filled gastight Schlenk tube is charged with 2-bromo-3-hexylthiophene, Herrmann catalyst, tris(o-N,N-dimethylaminophenyl)phosphine, anhydrous Cs2CO3, and THF .
- The mixture is gradually heated up to 125 °C, and kept stirring at this temperature for 24 hours .
- The color of the solution changes from yellow to orange, then to red, and finally to deep purple .
Results or Outcomes Obtained
The result of this process is the creation of a head-to-tail Poly(3-hexylthiophene) . The color change of the solution indicates the progress of the reaction .
properties
IUPAC Name |
2-bromo-3-octadecylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39BrS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20-24-22(21)23/h19-20H,2-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTBCEZWUFMYTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=C(SC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10740288 | |
Record name | 2-Bromo-3-octadecylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10740288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-octadecylthiophene | |
CAS RN |
827343-18-0 | |
Record name | 2-Bromo-3-octadecylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10740288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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